molecular formula C9H9N3O2S B11880395 3-cyano-N-cyclopropylpyridine-2-sulfonamide

3-cyano-N-cyclopropylpyridine-2-sulfonamide

Cat. No.: B11880395
M. Wt: 223.25 g/mol
InChI Key: KEOUPJCBTLTVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-cyclopropylpyridine-2-sulfonamide is an organosulfur compound that contains a sulfonamide functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-cyclopropylpyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-cyclopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-cyano-N-cyclopropylpyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-N-cyclopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-cyanopyridine: Shares the pyridine core but lacks the sulfonamide group.

    N-cyclopropylpyridine-2-sulfonamide: Similar structure but without the cyano group.

    Sulfonamide derivatives: Various compounds with the sulfonamide functional group attached to different aromatic rings.

Uniqueness

3-cyano-N-cyclopropylpyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

3-cyano-N-cyclopropylpyridine-2-sulfonamide

InChI

InChI=1S/C9H9N3O2S/c10-6-7-2-1-5-11-9(7)15(13,14)12-8-3-4-8/h1-2,5,8,12H,3-4H2

InChI Key

KEOUPJCBTLTVMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.